Amidepsine B

CAS No.:

Cat. No.: VC1879794

Molecular Formula: C28H27NO11

Molecular Weight: 553.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H27NO11 |

|---|---|

| Molecular Weight | 553.5 g/mol |

| IUPAC Name | 2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C28H27NO11/c1-12-7-17(10-19(30)22(12)25(33)29-15(4)26(34)35)39-28(37)24-14(3)8-18(11-21(24)32)40-27(36)23-13(2)6-16(38-5)9-20(23)31/h6-11,15,30-32H,1-5H3,(H,29,33)(H,34,35) |

| Standard InChI Key | MRXFLJQBLAIVOO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C)C(=O)O)O)O)O)OC |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Amidepsine B is characterized by the following molecular properties:

-

Molecular Formula: C₂₈H₂₇NO₁₁

-

Molecular Weight: 553.5 g/mol

-

IUPAC Name: 2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid

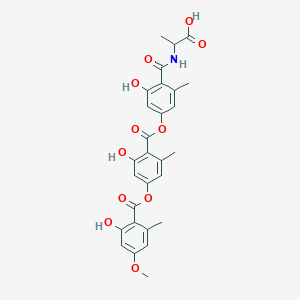

The compound belongs to the depsipeptide class, featuring a combination of ester and amide linkages in its structure. Structurally, Amidepsine B consists of three 4,6-dihydroxy-2-methylbenzoic acid derivatives connected through ester bonds (forming a depside structure), with an alanine residue attached via an amide bond .

Structural Features

Amidepsine B's structure includes several key functional groups that contribute to its biological activity:

-

Multiple phenolic hydroxyl groups that can participate in hydrogen bonding

-

A methoxy group on one of the aromatic rings

-

An alanine residue that provides the compound's single chiral center

-

Multiple ester linkages that connect the aromatic units

These structural elements create a complex three-dimensional architecture that enables specific interactions with target enzymes, particularly DGAT.

Isolation and Production

Natural Sources

Amidepsine B is naturally produced by the fungus Humicola sp., primarily strains FO-2942 and FO-5969 . These fungi are known to produce several related compounds in the amidepsine family, including Amidepsines A-E in standard culture conditions, and potentially newer variants (F-J) under specialized culture conditions .

Fermentation and Production Methods

The time course of amidepsine production under optimized static culture conditions shows that production typically begins around day 3 of fermentation, with Amidepsine B concentration peaking around day 9 . This improved understanding of production dynamics has facilitated more efficient isolation of the compound for research purposes.

Total Synthesis and Absolute Configuration

Synthetic Approaches

The total synthesis of Amidepsine B represents a significant achievement in natural product chemistry. The synthetic strategy involves a multi-step process that includes:

-

Construction of the key depside intermediate (compound 15 in the original research)

-

Condensation with an alanine ester

-

Global deprotection via hydrogenolysis to yield the final product

The successful synthesis confirmed the proposed structure of Amidepsine B while also providing the means to prepare sufficient quantities for detailed biological studies and structure-activity relationship investigations .

Revision of Absolute Configuration

This revision was confirmed through chiral HPLC analysis comparing synthetic samples of both configurations with the natural compound. The optical rotation of synthetic (-)-Amidepsine B ([α]²³ᴅ –17.3°; c 0.10, MeOH) matched that of the natural sample ([α]²⁵ᴅ –16°; c 0.1, MeOH), definitively establishing the S-configuration as the correct absolute stereochemistry .

The discrepancy with earlier analyses was attributed to epimerization during the acid hydrolysis process used in the original structural determination. This finding highlights the importance of synthetic approaches in confirming natural product structures and suggests that other amidepsines (A and C) may similarly feature L-amino acids rather than the previously reported mixtures .

Biological Activities

DGAT Inhibition

The primary biological activity of Amidepsine B is its potent inhibition of diacylglycerol acyltransferase (DGAT), the enzyme responsible for the final step in triacylglycerol synthesis . DGAT catalyzes the esterification of diacylglycerol with long-chain acyl-CoA to produce triacylglycerol, a process implicated in various metabolic disorders .

Research has revealed that two isozymes of DGAT exist: DGAT1 and DGAT2 . While some amidepsines show selective inhibition patterns, Amidepsine B has been identified as the most potent DGAT inhibitor among the originally discovered compounds (Amidepsines A-E) .

The potency of DGAT inhibition by Amidepsine B makes it a valuable tool for understanding lipid metabolism pathways and potentially developing therapeutic strategies for metabolic disorders.

Other Biological Effects

Beyond its primary activity as a DGAT inhibitor, Amidepsine B may possess additional biological properties:

-

Potential anti-inflammatory effects

-

Influence on cellular signaling pathways related to lipid biosynthesis

-

Modulation of lipid metabolism beyond DGAT inhibition

These secondary activities remain areas of active investigation, with ongoing research exploring the full spectrum of Amidepsine B's biological effects.

Comparison with Other Amidepsines

Structural Relationships

Amidepsine B is one member of a larger family of related compounds. The amidepsine family includes several characterized compounds (A-J) that share core structural features but differ in specific substituents, stereochemistry, or additional structural elements .

Table 1: Comparison of Selected Amidepsines

| Compound | Key Structural Features | Distinctive Elements | DGAT Inhibitory Activity |

|---|---|---|---|

| Amidepsine A | Depsipeptide core with amino acid | Different amino acid composition | Less potent than B |

| Amidepsine B | Three 4,6-dihydroxy-2-methylbenzoic acids + alanine | L-alanine residue (S-configuration) | Most potent of original amidepsines |

| Amidepsine C | Similar depsipeptide structure | Different stereochemistry | Less potent than B |

| Amidepsine D | Lacks amino acid component | Distinct functional groups | Less potent than B |

| Amidepsines F-I | Core structure with sugar moiety | Glycosylation | Reduced DGAT inhibitory activity |

| Amidepsine J | Non-glycosylated structure | - | Inhibits both DGAT1 and DGAT2 (IC₅₀ = 40 μM) |

Among these compounds, the more recently discovered glycosylated amidepsines (F-I) represent a new structural subtype featuring a sugar moiety, which significantly alters their biological properties. These glycosylated derivatives show much weaker inhibitory activity against both DGAT1 and DGAT2 compared to non-glycosylated variants .

Structure-Activity Relationships

Comparative studies of the various amidepsines have yielded valuable insights into structure-activity relationships. Several key structural features appear to influence DGAT inhibitory activity:

-

The presence and specific identity of the amino acid component

-

The absolute configuration at the chiral center

-

The pattern of hydroxylation and methylation on the aromatic rings

-

The presence or absence of glycosylation (which appears to reduce activity)

These structure-activity relationships provide valuable guidance for the potential development of synthetic analogs with enhanced properties or selectivity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume